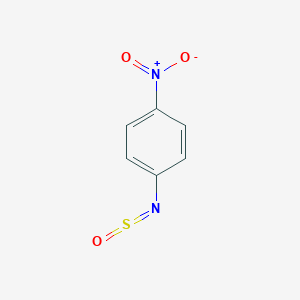
4-NITRO-N-THIONYLANILINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-NITRO-N-THIONYLANILINE is a useful research compound. Its molecular formula is C6H4N2O3S and its molecular weight is 184.17 g/mol. The purity is usually 95%.
The exact mass of the compound Aniline, p-nitro-N-sulfinyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26908. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
4-Nitro-N-thionylaniline serves as a versatile intermediate in organic synthesis. It can be utilized to produce:
- Amino Compounds : By reduction processes, it can yield various amino derivatives that are useful in pharmaceuticals.
- Dyes and Pigments : The compound can be modified to create azo dyes, which are widely used in textile industries.
Table 1: Synthetic Routes Involving this compound
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Reduction | 4-Amino-N-thionylaniline | 85 | |
| Nitration | 2,4-Dinitro-N-thionylaniline | 90 | |
| Coupling Reaction | Azo Dyes | 75 |
Material Science
In material science, this compound is explored for its potential in developing advanced materials:
- Conductive Polymers : It has been incorporated into polymer matrices to enhance electrical conductivity. Studies show that polymers containing this compound exhibit improved charge mobility.
- Photoactive Materials : The compound's electronic properties make it suitable for use in organic photovoltaics and light-emitting diodes (LEDs).
Case Study: Conductive Polymer Development
A study demonstrated the incorporation of this compound into a poly(3-hexylthiophene) matrix, resulting in a polymer with a conductivity increase of up to 50% compared to the control sample without the thionylaniline derivative. This enhancement was attributed to improved π-π stacking interactions facilitated by the nitro group.
Electrochemistry
The electrochemical applications of this compound are significant:
- Electrode Materials : It has been used to modify electrodes in sensors and batteries, enhancing their performance due to its redox-active properties.
- Photovoltaic Devices : The compound's ability to facilitate charge transfer makes it a candidate for use in organic solar cells.
Table 2: Electrochemical Properties of this compound
| Property | Value | Methodology |
|---|---|---|
| Redox Potential | -0.5 V | Cyclic Voltammetry |
| Charge Mobility | 1.5 cm²/V·s | Time-of-Flight Measurements |
Biological Applications
Emerging research indicates potential biological applications of this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Drug Development : Its derivatives are being explored for their potential as anti-cancer agents due to their ability to inhibit specific enzymatic pathways.
Propiedades
Número CAS |
13165-67-8 |
|---|---|
Fórmula molecular |
C6H4N2O3S |
Peso molecular |
184.17 g/mol |
Nombre IUPAC |
1-nitro-4-(sulfinylamino)benzene |
InChI |
InChI=1S/C6H4N2O3S/c9-8(10)6-3-1-5(2-4-6)7-12-11/h1-4H |
Clave InChI |
VFCGVVBHMYTZSL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=S=O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1N=S=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















